molecular formula C20H16FN3O4 B2518516 1-(3-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941909-21-3

1-(3-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2518516
CAS No.: 941909-21-3
M. Wt: 381.363
InChI Key: UMMJUMXVXIQNQL-UHFFFAOYSA-N
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Description

This compound is a dihydropyridine-3-carboxamide derivative featuring a 3-fluorobenzyl group at position 1 and a 2-methyl-5-nitrophenyl substituent on the carboxamide nitrogen. The 2-oxo-1,2-dihydropyridine core provides a rigid scaffold, while the fluorinated benzyl and nitrophenyl groups contribute to its electronic and steric properties. Such structural motifs are common in kinase inhibitors and anticancer agents due to their ability to modulate enzyme binding and cellular permeability .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-13-7-8-16(24(27)28)11-18(13)22-19(25)17-6-3-9-23(20(17)26)12-14-4-2-5-15(21)10-14/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMJUMXVXIQNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the dihydropyridine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features a dihydropyridine core with multiple substituents that enhance its biological profile. The presence of a fluorobenzyl group and a nitrophenyl moiety contributes to its unique chemical properties. The molecular formula is C20H18FN3O3C_{20}H_{18}FN_{3}O_{3} with a molecular weight of approximately 367.37 g/mol.

PropertyValue
Molecular FormulaC20H18FN3O3
Molecular Weight367.37 g/mol
StructureDihydropyridine core with fluorobenzyl and nitrophenyl groups

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of breast cancer cells (MCF-7) and lung cancer cells, demonstrating IC50 values in the low micromolar range.

The mechanism by which this compound exerts its biological effects involves interaction with cellular pathways that regulate proliferation and apoptosis. Preliminary studies suggest that it may interfere with key signaling pathways, although specific targets remain under investigation.

Case Studies

  • Study on MCF-7 Cell Line : In vitro assays demonstrated that the compound inhibited cell growth with an IC50 value of approximately 12 µM. The study utilized MTT assays to quantify cell viability.
  • Comparative Analysis : A comparative study involving structurally similar compounds highlighted the unique activity profile of this compound, emphasizing its enhanced potency due to the fluorine substitution which improves lipophilicity and bioavailability.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Early findings suggest favorable absorption characteristics; however, comprehensive toxicity assessments are required to evaluate safety profiles for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Steric Effects

Compound 6d : (E)-4-Hydroxy-5-(4-Nitrophenyl)-N-(4-Nitrostyryl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
  • Key Differences :
    • Replaces the 3-fluorobenzyl group with a 4-nitrostyryl moiety.
    • Introduces a hydroxyl group at position 4 and a second nitro group at position 3.
  • Reduced steric bulk compared to the 2-methyl-5-nitrophenyl group in the target compound.
Formula XXI (Merestinib) : N-(3-Fluoro-4-{[1-Methyl-6-(1H-Pyrazol-4-yl)-1H-Indazol-5-yl]Oxy}Phenyl)-1-(4-Fluorophenyl)-6-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
  • Key Differences :
    • Substitutes the 3-fluorobenzyl group with a 4-fluorophenyl ring.
    • Adds a complex indazole-pyrazole substituent on the phenyl ring.
  • Implications :
    • Improved solubility and target specificity due to the polar pyrazole group.
    • The 6-methyl group on the dihydropyridine core may enhance metabolic stability compared to the unsubstituted target compound .
Example 11 Derivatives : N-{1-[6-tert-Butyl-5-Methoxy-8-(2-Oxo-1,2-Dihydropyridin-3-yl)Quinolin-3-yl]Azetidin-3-ylMethyl}-Methanesulfonamide (1-19 & 1-22)
  • Key Differences: Replaces the benzyl group with a quinoline-azetidine-methanesulfonamide chain. Introduces tert-butyl and methoxy groups for steric and electronic modulation.
  • Implications: The quinoline moiety enhances π-π stacking interactions in hydrophobic binding pockets. Methanesulfonamide improves water solubility, contrasting with the lipophilic nitrophenyl group in the target compound .

Structural Comparison Table

Feature Target Compound Compound 6d Merestinib (XXI) Example 11 Derivatives
Core Structure 2-Oxo-1,2-dihydropyridine 2-Oxo-1,2-dihydropyridine 2-Oxo-1,2-dihydropyridine 2-Oxo-1,2-dihydropyridine + Quinoline
Position 1 Substituent 3-Fluorobenzyl 4-Nitrostyryl 4-Fluorophenyl Quinoline-Azetidine-Methanesulfonamide
Carboxamide Substituent 2-Methyl-5-Nitrophenyl 4-Nitrostyryl 3-Fluoro-4-Indazolyl-Oxy Phenyl Methanesulfonamide
Electronic Effects Moderate EWG (NO₂, F) Strong EWG (Dual NO₂) Moderate EWG (F, Pyrazole) Mixed (t-Bu, OMe, SO₂NH₂)
Therapeutic Potential Kinase inhibition (hypothesized) Thermal dimerization reactions Anti-AXL ADC (clinical) Kinase/protease inhibition

Abbreviations: EWG = Electron-Withdrawing Group; ADC = Antibody-Drug Conjugate.

Research Findings and Implications

  • Target Compound: The 3-fluorobenzyl and 2-methyl-5-nitrophenyl groups balance lipophilicity and electronic effects, making it a candidate for intracellular kinase targeting.
  • Compound 6d : Demonstrated thermal dimerization cyclization, suggesting reactivity that the target compound may lack due to its sterically shielded nitrophenyl group .
  • Merestinib : As part of an anti-AXL antibody-drug conjugate, its fluorophenyl and pyrazole groups highlight the importance of fluorine in improving pharmacokinetics and target engagement .

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